molecular formula C17H17F2NO3 B13150233 (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate

Cat. No.: B13150233
M. Wt: 321.32 g/mol
InChI Key: GUESUQPLVFMJIT-RDNZEXAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Molecular Composition Breakdown

Component Formula Molecular Weight (g/mol)
Cationic amine C9H10F2N+ 169.17
Anionic mandelate C8H7O3− 152.15
Total C17H17F2NO3 321.32

Properties

Molecular Formula

C17H17F2NO3

Molecular Weight

321.32 g/mol

IUPAC Name

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;/m0./s1

InChI Key

GUESUQPLVFMJIT-RDNZEXAOSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Preparation of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine

  • Reduction of Nitro Compound : One method involves the reduction of trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane using zinc dust in methanolic hydrochloric acid at low temperatures (-5 to 0°C).

  • Cyclopropanation and Resolution : Another approach involves stereoselective cyclopropanation followed by chiral resolution. For example, biocatalytic cyclopropanation can be used, where engineered hemoglobin mutants catalyze the reaction of 3,4-difluorostyrene with ethyl diazoacetate to yield ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxylate with high diastereoselectivity and enantiomeric excess. This intermediate is then hydrolyzed to the amine and resolved using (R)-2-hydroxy-2-phenylacetic acid.

Formation of (R)-2-Hydroxy-2-phenylacetate Salt

After obtaining the (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine, it is converted into its salt form with (R)-mandelic acid. This involves dissolving the amine in methanol, slowly adding a solution of (R)-mandelic acid in methanol while maintaining a controlled temperature, and then allowing the mixture to crystallize.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Key considerations include:

  • Scalability : Processes must be scalable to meet industrial demands.
  • Safety : Avoidance of hazardous reagents like sodium hydride is crucial.
  • Efficiency : Methods should optimize yield and minimize waste.

Chemical and Physical Properties

Property Description
Molecular Formula C₉H₉F₂N·C₈H₈O₃
Molecular Weight 321.32 g/mol
Stereochemistry Essential for Ticagrelor synthesis
Solubility Soluble in organic solvents like dichloromethane and methanol

Research Results and Challenges

Research on the synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine has focused on improving efficiency, reducing hazards, and ensuring stereochemical purity. Challenges include the need for high diastereoselectivity and enantiomeric excess in the cyclopropanation step, as well as the requirement for efficient resolution methods to isolate the desired stereoisomer.

Chemical Reactions Analysis

Nitro Group Reduction to Amine

The primary route to generate the free amine involves zinc-mediated reduction of a nitrocyclopropane precursor under acidic conditions ( , ):

Reaction Scheme:
Trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitro cyclopropane + Zn → (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

Parameter Details
ReagentsMethanolic HCl (6–7% w/w), zinc dust
Temperature-5 to 0°C
Reaction Time2–3 hours (addition) + 2 hours (stirring)
WorkupFiltration through hyflo bed, methanol wash, reduced-pressure distillation
Key FeaturesExothermic reaction requiring strict temperature control

This step achieves >90% conversion, with the nitro group selectively reduced without affecting the cyclopropane ring or fluorine substituents .

Acid-Base Extraction for Amine Isolation

The free amine is isolated via sequential acid-base extractions to separate it from byproducts ( , ):

Steps:

  • Dissolution in dichloromethane (DCM) and treatment with 25% aqueous ammonia.

  • Acidic extraction using HCl to protonate the amine (aqueous layer).

  • Basification with ammonia to regenerate the free amine, followed by DCM extraction.

Extraction Phase Conditions Purpose
Acidic (HCl)Conc. HCl diluted 1:3 with waterProtonate amine for aqueous solubility
Basic (NH₃)25% aqueous ammoniaDeprotonate amine for DCM solubility
Yield~85% recovery after three extraction cycles

This method efficiently removes zinc residues and inorganic impurities.

Diastereomeric Resolution with (R)-(-)-Mandelic Acid

The racemic amine is resolved using (R)-(-)-mandelic acid to isolate the desired (1R,2S)-stereoisomer ( , , ):

Reaction:
(1R,2S)-amine + (R)-(-)-mandelic acid → Diastereomeric salt

Parameter Details
SolventMethanol
Temperature20–25°C (addition), 0–5°C (crystallization)
Stoichiometry1:1 molar ratio
IsolationFiltration, chilled methanol wash, drying under reduced pressure
Purity>98% enantiomeric excess (ee)

The crystallization-driven resolution exploits differential solubility of diastereomers, yielding 127 g of pure salt from 215 g starting nitro compound .

Salt Formation and Stability

The mandelate salt enhances stability and handling properties:

Property Observation
HygroscopicityLow; stable under inert atmosphere at 2–8°C
Thermal DecompositionNo degradation below 150°C (DSC analysis)
SolubilitySparingly soluble in water; highly soluble in methanol, DCM

Synthetic Route Comparison

Alternative routes from patents highlight key improvements ( ):

Scientific Research Applications

Synthesis and Production

The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine typically involves several key steps:

  • Starting Material : The process begins with 1,2-difluorobenzene.
  • Formation of Nitro Intermediate : This intermediate is synthesized using various reagents such as N,N-dimethylformamide and sodium iodide.
  • Cyclopropanation : The final product is obtained through cyclization and reduction processes involving palladium catalysts.

Antitumor Activity

Recent studies indicate that (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine exhibits promising antitumor properties . In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
H1975 (NSCLC)0.5Inhibition of EGFR T790M mutation
SNU160.8Induction of apoptosis via caspase activation
KG10.6Cell cycle arrest at G2/M phase

These findings suggest that the compound may play a role in targeted cancer therapies by inhibiting specific mutations and pathways associated with tumor growth.

Cardiovascular Applications

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine is also being explored as an intermediate in the synthesis of P2Y12 receptor antagonists , which are critical in managing cardiovascular diseases such as thrombosis. The compound's ability to modulate platelet aggregation positions it as a valuable agent in antiplatelet therapy.

Case Studies

Several case studies have documented the efficacy of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine in preclinical models:

  • A study on its effects on NSCLC cells demonstrated significant inhibition of cell proliferation and induction of apoptosis.
  • Research on its cardiovascular applications showed that it effectively reduced platelet aggregation in vitro.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Key Physicochemical Properties (Amine Core):

Property Value Source
Density 1.3 ± 0.1 g/cm³
Boiling Point 212.5 ± 40.0 °C
LogP 1.27
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C

Comparison with Structurally Similar Compounds

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine Hydrochloride (CAS: 1156491-10-9)

  • Molecular Formula : C₉H₉F₂N·HCl
  • Molecular Weight : 205.64 g/mol .
  • Role : Alternative salt form used in ticagrelor synthesis.
  • Key Differences :
    • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility compared to mandelate salts, impacting formulation strategies .
    • Stability : Hydrochloride forms may have different hygroscopicity profiles, requiring controlled storage conditions (2–8°C, protected from light) .
    • Application : Used as a reference standard for quality control in ticagrelor production .

(1S,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine (Enantiomer)

  • Molecular Formula : C₉H₉F₂N
  • Molecular Weight : 169.17 g/mol .
  • Key Differences :
    • Stereochemistry : The (1S,2R) configuration alters binding affinity to the P2Y₁₂ receptor, rendering it pharmacologically inactive in ticagrelor .
    • Synthesis Challenges : Requires stringent stereochemical control to avoid contamination in the final API .

(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine (R)-2-hydroxy-2-phenylacetate

  • Molecular Formula: C₁₇H₁₆ClFNO₃
  • Molecular Weight : 355.77 g/mol .
  • Application: Investigated for structural-activity relationship (SAR) studies in antiplatelet drug development .

Parent Amine: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine (CAS: 220352-38-5)

  • Molecular Formula : C₉H₉F₂N
  • Molecular Weight : 169.17 g/mol .
  • Key Differences :
    • Free Base vs. Salt : The free amine lacks the mandelate counterion, resulting in lower crystallinity and handling challenges during synthesis .
    • Safety : Requires stringent safety protocols (GHS Category 1 for acute toxicity) due to higher reactivity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate 376608-71-8 C₁₇H₁₇F₂NO₃ 321.32 Ticagrelor intermediate
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine Hydrochloride 1156491-10-9 C₉H₉F₂N·HCl 205.64 Reference standard for ticagrelor
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 1402222-66-5 C₉H₉F₂N 169.17 SAR studies, impurity control
(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine (R)-mandelate N/A C₁₇H₁₆ClFNO₃ 355.77 Preclinical antiplatelet research

Research Findings and Industrial Relevance

  • Stereochemical Purity : The mandelate salt (376608-71-8) is preferred industrially due to its crystallinity, facilitating purification and scale-up .
  • Impurity Control : Urea derivatives (e.g., l-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl-3-urea) are critical impurities requiring monitoring during synthesis .
  • Cost Considerations : Hydrochloride salts (1156491-10-9) are costlier ($550–$1,100/g) compared to mandelate forms, influencing bulk manufacturing choices .

Biological Activity

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate is a compound known for its role as an intermediate in the synthesis of ticagrelor, a potent P2Y12 receptor antagonist used in the prevention of thrombotic events such as myocardial infarction and stroke. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H12_{12}F2_{2}N\O3_{3}
  • Molecular Weight : 251.24 g/mol
  • CAS Number : 1402222-66-5
  • Appearance : White to off-white powder

The primary biological activity of this compound is attributed to its function as a reversible antagonist of the P2Y12 receptor. This receptor plays a crucial role in platelet aggregation and thrombus formation. By inhibiting this receptor, the compound effectively reduces platelet activation and aggregation, thereby preventing thrombotic events.

Antithrombotic Properties

Ticagrelor, which is synthesized from this compound, has been shown to significantly reduce the risk of cardiovascular events in patients with acute coronary syndrome. Clinical studies indicate that ticagrelor is more effective than clopidogrel in preventing major adverse cardiac events (MACE) due to its rapid onset and reversible action on the P2Y12 receptor .

Case Studies

  • Study on Ticagrelor Efficacy :
    • A large-scale clinical trial demonstrated that ticagrelor reduced the incidence of cardiovascular death, myocardial infarction, and stroke compared to clopidogrel in patients with acute coronary syndromes .
    • The trial reported a relative risk reduction of approximately 16% for the composite endpoint of cardiovascular death, myocardial infarction, or stroke.
  • Safety Profile :
    • Another study highlighted the safety profile of ticagrelor, noting that while it increased the risk of bleeding compared to clopidogrel, it was generally well-tolerated among patients .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the pharmacological profile of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine derivatives. The findings indicate that modifications to the cyclopropane structure can influence both potency and selectivity for the P2Y12 receptor.

Synthesis Improvements

A novel synthetic route has been developed that improves yield and reduces hazardous waste during the production process . This method utilizes chiral catalysts to achieve high enantioselectivity for the desired (1R,2S) configuration.

Comparative Biological Activity Table

Compound NameActivity TypeReference
Ticagrelor (derived from (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine)P2Y12 receptor antagonist
ClopidogrelP2Y12 receptor antagonist
Other cyclopropane derivativesVaries by modification

Q & A

Q. What strategies validate structure-activity relationships (SAR) for fluorophenyl substitutions in this compound?

  • Synthesize analogs with mono-/tri-fluorinated phenyl groups and compare bioactivity. Use QSAR modeling to correlate electronic parameters (Hammett σ) with MICs or receptor binding affinities. Pair with 19F^{19} \text{F}-NMR chemical shift data to assess electronic effects .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference stability or activity data with orthogonal assays (e.g., compare MICs from microbroth dilution with time-kill curves) .
  • Advanced Characterization : Utilize cryo-EM for membrane-bound target visualization or MALDI-TOF for protein interaction studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.